[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride
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Overview
Description
[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride is a chemical compound that features a trifluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride typically involves the introduction of a trifluoromethyl group to an imidazole precursor. One common method involves the reaction of 5-(trifluoromethyl)-1H-imidazole with formaldehyde in the presence of a reducing agent to yield the desired methanol derivative. The reaction conditions often include a solvent such as methanol or ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of [5-(trifluoromethyl)-1H-imidazol-2-yl]formaldehyde or [5-(trifluoromethyl)-1H-imidazol-2-yl]carboxylic acid.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can serve as a marker in various biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and materials with enhanced properties. Its trifluoromethyl group can improve the performance of these products in various applications.
Mechanism of Action
The mechanism of action of [5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, leading to modulation of their activity. The imidazole ring can participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- [5-(trifluoromethyl)-1H-imidazole]
- [5-(trifluoromethyl)-1H-imidazol-2-yl]amine
- [5-(trifluoromethyl)-1H-imidazol-2-yl]carboxylic acid
Uniqueness
Compared to similar compounds, [5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride is unique due to the presence of the methanol group, which can undergo various chemical transformations
Properties
IUPAC Name |
[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)3-1-9-4(2-11)10-3;/h1,11H,2H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINMNOYZAFXZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)CO)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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